5-(5-Bromopyridin-3-yl)oxypyrazine-2-carboxylic acid
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
5-(5-Bromopyridin-3-yl)oxypyrazine-2-carboxylic acid: is a novel chemical compound that has garnered attention in scientific research due to its diverse biological properties and potential therapeutic applications. This compound is characterized by its molecular formula C10H6BrN3O3 and a molecular weight of 296.08 g/mol .
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of 5-(5-Bromopyridin-3-yl)oxypyrazine-2-carboxylic acid typically involves the reaction of 5-bromopyridine-3-boronic acid with pyrazine-2-carboxylic acid under specific conditions. The reaction is often catalyzed by palladium and requires a base such as potassium carbonate .
Chemical Reactions Analysis
Types of Reactions:
Substitution Reactions: The bromine atom in the pyridine ring can undergo nucleophilic substitution reactions.
Oxidation and Reduction Reactions: The compound can participate in redox reactions, altering its oxidation state.
Coupling Reactions: The compound can be used in cross-coupling reactions, such as Suzuki-Miyaura coupling, to form new carbon-carbon bonds.
Common Reagents and Conditions:
Palladium Catalysts: Used in coupling reactions.
Bases: Such as potassium carbonate, used to deprotonate intermediates.
Solvents: Common solvents include dimethylformamide and tetrahydrofuran.
Major Products Formed:
Substituted Pyrazines: Formed through substitution reactions.
Coupled Products: Formed through cross-coupling reactions with various aryl or alkyl halides.
Scientific Research Applications
Chemistry:
Synthetic Intermediates: Used as intermediates in the synthesis of more complex molecules.
Catalysis: Employed in catalytic processes to facilitate various chemical reactions.
Biology and Medicine:
Drug Development: Investigated as a potential drug candidate due to its biological activity.
Biological Probes: Used in studies to understand biological pathways and mechanisms.
Industry:
Material Science:
Agriculture: Explored for use in agrochemicals to enhance crop protection.
Mechanism of Action
The exact mechanism of action of 5-(5-Bromopyridin-3-yl)oxypyrazine-2-carboxylic acid is still under investigation. it is believed to interact with specific molecular targets, such as enzymes or receptors, to exert its biological effects. The compound may modulate signaling pathways involved in cell growth, differentiation, and apoptosis.
Comparison with Similar Compounds
5-Bromopyridine-3-boronic acid: Shares the bromopyridine moiety but lacks the pyrazine-2-carboxylic acid group.
Pyrazine-2-carboxylic acid: Contains the pyrazine ring but lacks the bromopyridine moiety.
Uniqueness: 5-(5-Bromopyridin-3-yl)oxypyrazine-2-carboxylic acid is unique due to the
Properties
IUPAC Name |
5-(5-bromopyridin-3-yl)oxypyrazine-2-carboxylic acid |
Source
|
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H6BrN3O3/c11-6-1-7(3-12-2-6)17-9-5-13-8(4-14-9)10(15)16/h1-5H,(H,15,16) |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
ARSFNTRHSWYQNG-UHFFFAOYSA-N |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=C(C=NC=C1Br)OC2=NC=C(N=C2)C(=O)O |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H6BrN3O3 |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
296.08 g/mol |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.